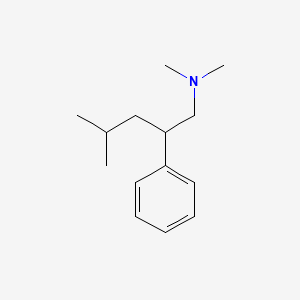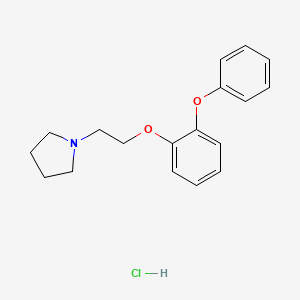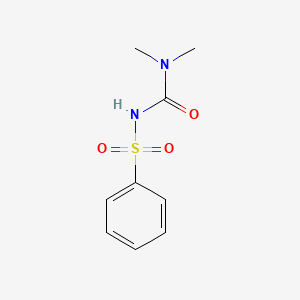
Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl-: is an organosilicon compound characterized by the presence of a silicon-nitrogen bond. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The incorporation of a fluorophenyl group and trimethylsilyl group enhances its reactivity and stability, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- typically involves the reaction of trimethylsilylamine with 4-fluorophenyl derivatives under controlled conditions. One common method includes the use of 4-fluorophenyl isocyanate as a starting material, which reacts with trimethylsilylamine in the presence of a catalyst such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for industrial applications .
化学反応の分析
Types of Reactions: Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific conditions like elevated temperatures
Major Products:
Oxidation: Silanol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted silanamine derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- is used as a precursor in the synthesis of advanced materials, including polymers and ceramics. Its unique reactivity allows for the creation of novel compounds with tailored properties for specific applications .
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its ability to form stable bonds with biological macromolecules makes it valuable in the development of pharmaceuticals and diagnostic agents .
Medicine: The compound’s derivatives have shown potential in medicinal chemistry, particularly in the design of drugs targeting specific enzymes and receptors. Its fluorophenyl group enhances the binding affinity and selectivity of these drugs .
Industry: In the industrial sector, Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- is used in the production of high-performance coatings, adhesives, and sealants. Its stability and reactivity make it suitable for applications requiring durable and resistant materials .
作用機序
The mechanism by which Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- exerts its effects involves the interaction of its functional groups with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with aromatic residues in proteins, while the trimethylsilyl group provides steric hindrance and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2,4-Disubstituted arylthiazoles
- 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile derivatives
Comparison: Compared to similar compounds, Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- is unique due to its combination of a fluorophenyl group and a trimethylsilyl group. This combination provides enhanced reactivity and stability, making it more versatile in various applications. Additionally, its ability to undergo a wide range of chemical reactions further distinguishes it from other similar compounds .
特性
IUPAC Name |
4-fluoro-N-trimethylsilylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRXBXFNKZDHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20783747 |
Source


|
| Record name | N-(4-Fluorophenyl)-1,1,1-trimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20783747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33407-00-0 |
Source


|
| Record name | N-(4-Fluorophenyl)-1,1,1-trimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20783747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol](/img/structure/B14685570.png)


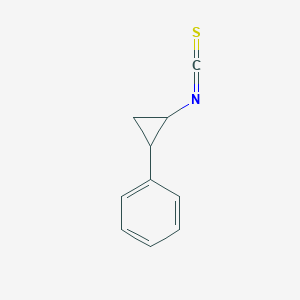
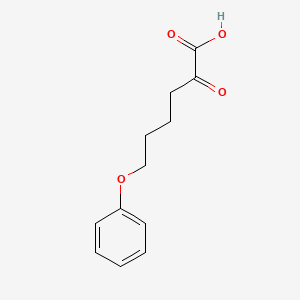

![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
